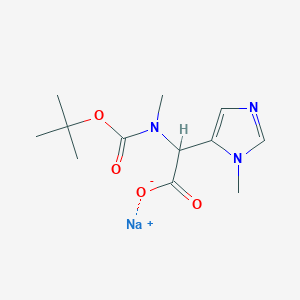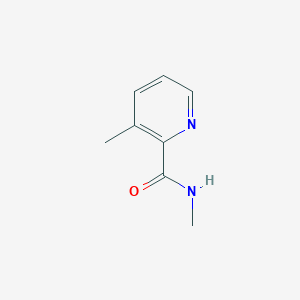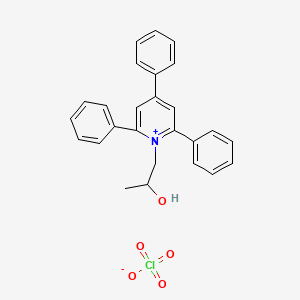
Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role and significance in scientific research or industry would also be mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chiral Bis-S-2-(imidazol-1-yl)Alkanamide Synthesis : Sodium salts, including compounds similar to Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate, are used in the synthesis of C2-symmetric chiral bis-S-2-(imidazol-1-yl) alkanamides. These compounds are synthesized through cocondensation reactions involving natural amino acids, formaldehyde, and glyoxal under basic conditions (Guo Sheng-jin, 2007).
Imidazole-linked Amino Acid Derivatives : In the field of organic chemistry, these types of sodium salts are used in the development of novel synthetic routes. For example, the synthesis of tetrazolium and triazolium dinitromethylides involves similar sodium salts (A. Katritzky et al., 2005).
Quantitative Analysis of Amino Acids and Peptides : The tert-butyloxycarbonyl group, a component of Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate, is widely used for the quantitative analysis of N-blocked amino acids and peptides. This process involves cleaving the tert-butyloxycarbonyl group and back titration, which is crucial in biochemical research (S. Ehrlich-Rogozinski, 1974).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : Compounds with tert-butyloxycarbonyl groups, similar to the sodium salt , are instrumental in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and drug discovery. These compounds serve as intermediates in creating diverse chemical entities with potential therapeutic applications (M. Adamczyk & R. E. Reddy, 2000).
Catalyst in Acetylation Reactions : Sodium salts with tert-butyloxycarbonyl and imidazole groups have been used in the synthesis of amino-functionalized imidazolium ionic liquids. These compounds act as efficient catalysts for acetylation processes, which are fundamental in organic synthesis (Snehkrishn A. Chaubey & Roli Mishra, 2020).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. Proper handling and disposal procedures would also be detailed.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
Please consult with a professional chemist or a trusted source for specific information about this compound. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
sodium;2-(3-methylimidazol-4-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4.Na/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-7-14(8)4;/h6-7,9H,1-5H3,(H,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNREJVZPIAMJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN=CN1C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-((tert-butoxycarbonyl)(methyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)


![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

